molecular formula C12H16F3NO2 B12283419 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

Katalognummer: B12283419
Molekulargewicht: 263.26 g/mol
InChI-Schlüssel: WKPDYLGFSSHKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is a chemical compound with the molecular formula C12H16F3NO2. It is used primarily in biochemical research, particularly in the field of proteomics . This compound features both ethoxy and trifluoroethoxy groups attached to a phenyl ring, making it a unique structure for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base to form the intermediate 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethanamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenyl derivatives .

Wirkmechanismus

The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is unique due to the presence of both ethoxy and trifluoroethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic processes .

Eigenschaften

Molekularformel

C12H16F3NO2

Molekulargewicht

263.26 g/mol

IUPAC-Name

2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C12H16F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5-6,8,16H2,1H3

InChI-Schlüssel

WKPDYLGFSSHKQK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)CCN)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.